Diisohexyl phthalate
Overview
Description
Diisohexyl phthalate (DIHP) is a phthalic acid ester, a class of chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. These compounds are crucial in various industries, especially in the manufacturing of polyvinyl chloride (PVC) products. Phthalic acid esters, including DIHP, are not chemically bound to the plastic matrix, allowing them to leach out into the environment under certain conditions, which raises concerns about their potential impact on ecosystem functioning and public health (Huang et al., 2021).
Synthesis Analysis
The synthesis of phthalate esters like DIHP involves esterification of phthalic anhydride with alcohols. DIHP is specifically synthesized using hexanol as the alcohol component. While detailed synthesis pathways for DIHP specifically are not widely discussed in the literature provided, the process generally involves catalytic or acid-catalyzed reactions, under controlled conditions to produce the desired ester. Innovations in synthesis methods aim to improve efficiency, reduce by-products, and minimize environmental impact.
Molecular Structure Analysis
DIHP, like other phthalate esters, features a benzene ring (phthalate) esterified with two aliphatic chains (hexyl groups in the case of DIHP). This structure is responsible for its plasticizing properties, as the long aliphatic chains provide flexibility while the aromatic ring offers stability and durability to the polymer. The molecular structure influences its physical and chemical properties, such as solubility, volatility, and compatibility with PVC.
Chemical Reactions and Properties
Phthalate esters undergo various chemical reactions, primarily related to their degradation in the environment or during processing. They can be biodegraded by microorganisms, leading to their breakdown into smaller, less harmful compounds. The environmental degradation of phthalates involves hydrolysis, oxidation, and photodegradation, depending on the conditions. The biodegradability of DIHP, similar to other phthalates, suggests a potential for reduction in environmental impact through microbial action (Keyser et al., 1976).
Scientific Research Applications
- Toxicokinetics and Metabolism Studies
- Application Summary : Diisohexyl phthalate (DiDP) and its major metabolites were studied in rats to understand its toxicokinetics and metabolism .
- Methods : Rats were given 100 mg/kg of DiDP orally or intravenously, and plasma, urine, feces, and various tissues were sampled at preset times . A newly developed and verified ultrahigh-performance liquid chromatography–electrospray ionization-tandem mass spectrometer (UHPLC–ESI-MS/MS) method was used to quantify DiDP and its major metabolites .
- Results : DiDP was rapidly and extensively metabolized to its major metabolites. The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . DiDP and its major metabolites were also distributed in various tissues in significant quantities .
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- Application Summary : Diisohexyl phthalate can be used as a volatile organic solvent in various industries .
- Methods : It can be used in the formulation of paints, inks, adhesives, and plastic products .
- Results : The use of Diisohexyl phthalate as a solvent can improve the performance of these products by enhancing their flexibility and durability .
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- Application Summary : Diisohexyl phthalate is often found in polymer manufacturing as a plasticizer .
- Methods : It is used to increase the flexibility of polymers, especially in PVC (polyvinyl chloride) products .
- Results : The addition of Diisohexyl phthalate can enhance the flexibility and toughness of plastic products .
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- Application Summary : Diisohexyl phthalate is studied for its potential effects as an endocrine disruptor .
- Methods : Research involves exposing biological systems to Diisohexyl phthalate and observing any changes in hormone regulation .
- Results : These studies contribute to our understanding of how substances like Diisohexyl phthalate can interfere with the body’s endocrine system .
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- Application Summary : Diisohexyl phthalate is studied for its potential effects as an endocrine disruptor .
- Methods : Research involves exposing biological systems to Diisohexyl phthalate and observing any changes in hormone regulation .
- Results : These studies contribute to our understanding of how substances like Diisohexyl phthalate can interfere with the body’s endocrine system .
Safety And Hazards
Future Directions
The European Chemicals Agency (ECHA) has recommended adding Diisohexyl phthalate to the REACH Authorization List . Once substances are added to the list, companies must apply for authorization to continue using them . This suggests that the use of Diisohexyl phthalate may be restricted in the future, which could impact its production and application in various industries .
properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisohexyl phthalate | |
CAS RN |
146-50-9, 71850-09-4, 259139-51-0 | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisohexyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.